molecular formula C4H4N2OS B1175985 RIM1 protein CAS No. 147995-53-7

RIM1 protein

Cat. No.: B1175985
CAS No.: 147995-53-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The RIM1 protein (Regulating Synaptic Membrane Exocytosis 1) is a crucial scaffolding protein within the presynaptic active zone, essential for regulating synaptic vesicle docking, priming, and fusion . As a core component of the cytomatrix at the active zone (CAZ), RIM1 serves as a master regulator of neurotransmitter release by interacting with multiple presynaptic proteins, including Rab3 GTPase, Munc13, voltage-gated calcium channels (VGCCs), and RIM-binding proteins . Its multidomain structure, featuring an N-terminal zinc finger, a PDZ domain, and two C-terminal C2 domains, enables it to tether synaptic vesicles to the presynaptic membrane, recruit calcium channels, and facilitate the coupling between calcium influx and vesicle fusion . Research demonstrates that RIM1 is fundamental for various forms of presynaptic plasticity, and its interaction with partners like liprin-α is critical for the dynamic assembly of active zones, potentially through liquid-liquid phase separation . Studies also reveal its role in dense-core vesicle (DCV) exocytosis, where it functions synergistically with MUNC13, highlighting mechanistic differences between the release of neurotransmitters and neuropeptides . This protein is vital for investigating synaptic transmission, short- and long-term plasticity, and has been implicated in conditions such as cone-rod dystrophy and neurodevelopmental disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147995-53-7

Molecular Formula

C4H4N2OS

Synonyms

RIM1 protein

Origin of Product

United States

Scientific Research Applications

Role in Neurotransmitter Release

RIM1 is primarily recognized for its role in the presynaptic active zone, where it facilitates neurotransmitter release through interactions with other proteins. It forms a scaffold that organizes synaptic vesicles and calcium channels, essential for synaptic transmission.

  • Mechanisms of Action : RIM1 interacts with proteins such as Munc13 and ELKS, which are vital for vesicle docking and priming. Studies show that RIM1 knockout mice exhibit impaired neurotransmitter release and reduced synaptic plasticity, highlighting its critical role in these processes .
  • Case Study : In a study involving RIM1α knockout mice, researchers found significant reductions in the readily releasable pool of vesicles, indicating that RIM1 is essential for maintaining normal neurotransmitter release dynamics .

Synaptic Plasticity

RIM1 is integral to both short-term and long-term synaptic plasticity. It influences the strength and efficacy of synaptic transmission, which is fundamental for learning and memory.

  • Short-Term Plasticity : RIM1 contributes to short-term facilitation by regulating calcium influx during action potentials. This mechanism is crucial for rapid signaling between neurons .
  • Long-Term Potentiation : Research indicates that RIM1 is necessary for long-term potentiation (LTP), a process associated with memory formation. Knockdown of RIM1 in hippocampal neurons impairs LTP, demonstrating its essential role in synaptic strengthening .

Interaction with Other Proteins

RIM1's ability to interact with various proteins expands its functional repertoire:

  • Rab11 Interaction : RIM1 binds to Rab11, facilitating the recycling of N-methyl-D-aspartate receptors (NMDARs) at synapses. This interaction is vital for maintaining synaptic efficacy and plasticity .
  • Calcium Channel Density Regulation : RIM1 also regulates the density of voltage-dependent calcium channels (VDCCs) at presynaptic sites, influencing calcium signaling critical for neurotransmitter release .

Implications in Neurological Disorders

Given its pivotal role in neurotransmission and plasticity, alterations in RIM1 function are implicated in various neurological disorders:

  • Autism Spectrum Disorders : Abnormalities in RIM1 expression have been linked to autism spectrum disorders due to its role in synaptic function and plasticity .
  • Schizophrenia : Dysregulation of RIM proteins may contribute to the pathophysiology of schizophrenia by affecting neurotransmitter systems involved in mood and cognition .

Potential Therapeutic Targets

RIM1's involvement in critical neurobiological processes makes it a potential target for therapeutic interventions:

  • Drug Development : Compounds that modulate RIM1 interactions or enhance its function could be explored as treatments for cognitive deficits associated with aging or neurodegenerative diseases.
  • Gene Therapy Approaches : Techniques aimed at restoring normal RIM1 function or expression could offer new avenues for treating conditions linked to synaptic dysfunction .

Data Table: Summary of RIM1 Applications

Application AreaDescriptionKey Findings/Case Studies
Neurotransmitter ReleaseFacilitates vesicle docking and priming at presynaptic active zonesKnockout studies show impaired release dynamics
Synaptic PlasticityEssential for short-term facilitation and long-term potentiationLTP impairment observed with RIM1 knockdown
Protein InteractionsInteracts with Rab11 and VDCCs to regulate receptor recycling and calcium influxCritical for maintaining synaptic efficacy
Neurological DisordersLinked to conditions like autism and schizophreniaAbnormal expression patterns noted in affected populations
Therapeutic PotentialTarget for drug development and gene therapyPotential interventions could address cognitive deficits

Chemical Reactions Analysis

Oligomerization

RIM1 exhibits complex oligomerization behavior:

  • At high concentrations, RIM1 forms homo-tetramers, which are believed to be responsible for single-stranded DNA (ssDNA) binding.

  • At lower concentrations, it dissociates into smaller oligomeric forms, such as dimers. This dissociation is influenced by the length of the ssDNA substrate it binds to .

The structural analysis of RIM1 has revealed two distinct crystal forms that differ in the orientation of dimers within the tetramer, supporting a model where DNA binding induces tetramerization from dimers .

Interaction with ssDNA

RIM1 binds to ssDNA with varying affinities depending on its oligomeric state:

  • The initial binding involves a high-affinity interaction with RIM1 dimers.

  • Subsequent binding involves additional dimers, modulated by ssDNA length .

Protein-Protein Interactions

RIM1 engages in several critical protein-protein interactions that facilitate its functions:

  • Interaction with Pif1 Helicase : RIM1 significantly stimulates the unwinding activity of Pif1 helicase by 4 to 5-fold through direct interaction. This interaction is mediated by specific domains within RIM1, particularly the OB-fold domain and C-terminal tail .

  • Interaction with Voltage-Dependent Calcium Channels (VDCCs) : RIM1 interacts with β-subunits of VDCCs, which is essential for neurotransmitter release. The interaction stabilizes the complex and enhances calcium influx through inhibition of voltage-dependent inactivation .

Binding Affinities

The binding affinities of RIM1 for its interacting partners have been quantified:

  • The dissociation constant (KdK_d) for the interaction between RIM1 and Pif1 has been reported at approximately 0.69 µM .

  • The KdK_d for RIM1's interaction with VDCC β-subunits ranges from 35.1 nM to higher values depending on specific domains involved in the interaction .

Role in Mitochondrial Function

RIM1's interaction with Pif1 is crucial for mitochondrial DNA metabolism, suggesting that it plays a role in maintaining mtDNA integrity through its helicase activity stimulation .

Neuromodulation

In synaptic contexts, RIM1's interactions with various proteins facilitate neurotransmitter release by:

  • Anchoring vesicles near calcium channels.

  • Regulating synaptic plasticity through its involvement in long-term potentiation (LTP) processes .

Comparison with Similar Compounds

Comparative Analysis with RIM Family Isoforms

The RIM protein family comprises four genes (RIM1–4), encoding seven isoforms with distinct domain architectures and functions (Table 1).

Table 1: Structural and Functional Comparison of RIM Isoforms

Isoform Domains Present Expression Key Functions References
RIM1α Zn²⁺, PDZ, C2A, C2B, Pro-rich Ubiquitous (CNS) Vesicle priming, Ca²⁺ channel anchoring, NMDAR trafficking
RIM1β PDZ, C2A, C2B, Pro-rich Brain-specific Partially redundant with RIM1α
RIM2α Zn²⁺, PDZ, C2A, C2B, Pro-rich Ubiquitous (CNS) Redundant with RIM1α in Ca²⁺ channel anchoring; essential for survival
RIM2β PDZ, C2A, C2B, Pro-rich Brain-specific Unknown
RIM2γ C2B, short N-terminal CNS Modulates Ca²⁺ channel inactivation
RIM3γ C2B, short N-terminal Peripheral Limited synaptic role
RIM4γ C2B, short N-terminal Testis-specific Meiotic regulation

Key Findings:

  • Redundancy: RIM1α and RIM2α are functionally redundant in maintaining presynaptic Ca²⁺ channel density and synaptic transmission. Double knockouts (RIM1α/2α⁻/⁻) are postnatally lethal, while single knockouts are viable .
  • Specialization :
    • At the calyx of Held synapse, RIM2α dominates Ca²⁺ channel anchoring, with RIM2γ modulating channel inactivation kinetics (Fig. 1D–N) .
    • RIM1α uniquely regulates NMDAR-dependent synaptic plasticity and surface expression postsynaptically .
  • Pathology: Only RIM1 is linked to human disease (CORD7), underscoring its non-redundant roles in retinal synapses .

Comparative Analysis with ERC Family Proteins

The ERC family (ERC1a, ERC1b, ERC2/CAST) shares functional overlap with RIM1 in active zone assembly but differs in localization and solubility (Table 2).

Table 2: RIM1 vs. ERC Protein Family

Protein Binding Partner Solubility Expression Function References
RIM1α ERC1b/2, Rab3, Munc13-1 Insoluble CNS Scaffolding Ca²⁺ channels, vesicle priming
ERC1a Unknown Soluble Non-neuronal Golgi trafficking (Rab6 effector)
ERC1b RIM1α PDZ domain Partly soluble Brain-specific Active zone assembly
ERC2 RIM1α PDZ domain Insoluble Brain-specific Active zone scaffolding (CAST)

Key Findings:

  • Binding Specificity : ERC1b/2 bind RIM1α via identical C-terminal motifs, enabling active zone clustering .
  • Functional Divergence : Unlike ERC1a (Golgi-associated), ERC1b/2 are synaptic and regulate neurotransmitter release. ERC2 (CAST) is critical for active zone structural integrity .
  • Dependence on RIM1: ERC proteins remain stable in RIM1 knockouts, unlike Munc13-1, which requires RIM1 for synaptic localization .

Interaction Partners: RIM1 vs. Other Proteins

Rab GTPases :

  • Rab3 : Binds RIM1α’s zinc finger domain to regulate vesicle priming .
  • Rab11 : Interacts with RIM1’s N-terminal region (distinct from Rab3-binding site) to mediate postsynaptic NMDAR trafficking .

Munc13-1 :

  • Essential for vesicle priming; requires RIM1α for synaptic localization .

SUMO1 :

Functional Redundancy and Specialization

  • Presynaptic Roles :
    • RIM1α and RIM2α redundantly anchor CaV2.1 (P/Q-type) channels. However, RIM2α is dominant at the calyx of Held .
    • RIM1α uniquely enables protein kinase A (PKA)-dependent presynaptic long-term potentiation (LTP) at hippocampal mossy fiber synapses .
  • Postsynaptic Roles :
    • Only RIM1α facilitates Rab11-dependent recycling of NMDARs, impacting synaptic plasticity and spatial memory .

Pathological Implications

  • CORD7 : The RIM1 Arg844His mutation disrupts C2A domain function, impairing retinal synaptic transmission .
  • Neuropsychiatric Disorders : Altered RIM1 expression correlates with NMDAR dysfunction in schizophrenia and epilepsy models .

Preparation Methods

Recombinant Expression in Escherichia coli

The majority of RIM1 preparation protocols employ recombinant expression in E. coli due to its scalability and cost-effectiveness. For instance, Saccharomyces cerevisiae Rim1 (residues 17–135) and human mitochondrial SSB (residues 17–148) have been successfully expressed using pET28a vectors in E. coli BL21(DE3) cells. Induction with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C overnight ensures proper folding while minimizing inclusion body formation. This system yields approximately 8 mg/ml of soluble protein after purification.

Mammalian Cell Systems for Native Context Studies

For functional studies requiring post-translational modifications, RIM1 has been expressed in mammalian neuronal cultures. Conditional RIM1αβ knock-out mice were generated using homologous recombination in embryonic stem cells, enabling tissue-specific expression analysis. Cortical neurons from these mice were cultured in Neurobasal medium supplemented with B-27 and glutamine, followed by lentiviral transduction for Cre-EGFP-mediated recombination.

Extraction and Solubilization Strategies

Mechanical Disruption Methods

Cell lysis is typically achieved via sonication or high-pressure homogenization. For bacterial cells expressing recombinant RIM1, sonication in buffer containing 20 mM HEPES (pH 7.4), 100 mM KCl, and 5 mM MgCl₂ effectively releases soluble protein while minimizing denaturation. In contrast, mammalian brain tissue requires Dounce homogenization in detergent-free buffer (25 mM HEPES, 0.32 M sucrose, 5 mM EDTA) to preserve membrane-associated RIM1 complexes.

Solubilization and Stabilization

RIM1’s solubility is maintained using glycerol (4% v/v) and protease inhibitors (1 mM PMSF, 1 μg/ml leupeptin/pepstatin). For mitochondrial SSB variants, the inclusion of 1 mM EDTA prevents metal-induced aggregation. Notably, S. cerevisiae Rim1 exhibits concentration-dependent oligomerization, necessitating buffer optimization to stabilize dimeric or tetrameric states.

Purification Techniques

Affinity Chromatography

His-tagged RIM1 constructs are purified via immobilized metal affinity chromatography (IMAC) using Ni²⁺-NTA resin. A typical protocol involves:

  • Binding in 20 mM HEPES (pH 8.2), 100 mM NaCl, 1 mM EDTA

  • Elution with 250 mM imidazole
    This achieves >90% purity, as verified by SDS-PAGE. For interaction studies, GST pull-down assays using RIM1 fragments (e.g., residues 1079–1463) demonstrate high-affinity binding to β₄ subunits (Kd = 35.1 nM).

Ion Exchange Chromatography

Cation exchange chromatography (e.g., SP Sepharose) separates RIM1 isoforms based on surface charge heterogeneity. Using a linear NaCl gradient (0–1 M) in 20 mM HEPES (pH 7.4), researchers achieved baseline resolution of phosphorylated and non-phosphorylated forms.

Size Exclusion Chromatography (SEC)

SEC on Superdex 200 Increase columns (Cytiva) finalizes purification by removing aggregates. S. cerevisiae Rim1 elutes as a tetramer (∼54 kDa) in high-concentration buffers but dissociates into dimers at <1 mg/ml. The oligomeric state critically influences DNA-binding affinity, with dimers exhibiting higher ssDNA affinity (Kd = 12 nM vs. 45 nM for tetramers).

Characterization and Quality Control

Electrophoretic Analysis

SDS-PAGE (12% resolving gel) confirms purity, with RIM1α migrating at ∼180 kDa and RIM1β at ∼160 kDa. Western blotting using anti-RIM1 antibodies (e.g., Synaptic Systems #140 203) validates identity, while Pro-Q Diamond staining detects phosphorylation at Ser413.

Biophysical Characterization

Analytical ultracentrifugation revealed that S. cerevisiae Rim1 exists in a dimer-tetramer equilibrium, with a dissociation constant (Kd) of 1.2 μM. X-ray crystallography of selenomethionine-labeled Rim1 (space group P2₁2₁2₁, resolution 2.1 Å) confirmed tetrameric organization via β-sheet interactions.

Functional Assays

DNA-binding activity is quantified via electrophoretic mobility shift assays (EMSAs). Full-length RIM1 exhibits cooperative binding to ssDNA, with Hill coefficients >1.5. Synaptic release assays using RIM1αβ KO neurons showed a 70% reduction in evoked IPSC amplitude compared to wild-type controls.

Optimization Challenges and Solutions

Parameter Challenge Solution Reference
OligomerizationUnstable dimer-tetramer equilibriumBuffer optimization (20 mM HEPES, 100 mM KCl)
Phosphorylation artifactsSpontaneous Ser413 dephosphorylationUse phosphatase inhibitors during extraction
Low solubilityAggregation in low-salt conditionsInclude 200 mM NaCl and 0.01% Tween-20

Q & A

Basic Research Questions

Q. What are the primary roles of RIM1 in synaptic function, and how do its presynaptic and postsynaptic roles differ?

  • Methodological Answer : RIM1 is a multidomain scaffolding protein with dual roles. Presynaptically, it facilitates synaptic vesicle priming, neurotransmitter release, and active zone organization by interacting with Rab3, Munc13-1, and voltage-gated Ca²⁺ channels . Postsynaptically, RIM1 regulates NMDA receptor (NMDAR) trafficking and surface expression in hippocampal neurons by binding to Rab11 and PSD95, influencing NMDAR-dependent synaptic plasticity and memory . Techniques like dual whole-cell recordings in hippocampal slices and Rab11 co-immunoprecipitation assays are critical for dissecting these roles .

Q. How does RIM1 interact with other synaptic proteins to regulate neurotransmitter release?

  • Methodological Answer : RIM1 stabilizes Munc13-1 at the active zone, as shown by knockout studies where RIM1 deletion reduces Munc13-1 levels by ~60% . It also binds Rab3 on synaptic vesicles and α-liprins/ELKS at the active zone. Co-immunoprecipitation, Western blotting, and electrophysiology in RIM1α/β double-knockout mice reveal its role in synaptic strength and plasticity .

Q. What experimental approaches are used to study RIM1 localization and function?

  • Methodological Answer :

  • Electron microscopy (EM) : Identifies presynaptic vs. postsynaptic RIM1 pools in specific brain regions (e.g., hippocampus vs. spinal cord) .
  • siRNA/shRNA knockdown : Postsynaptic RIM1 knockdown in hippocampal CA1 reduces NMDAR-mediated currents and impairs LTP .
  • Phospho-specific mutants : Expressing RIM1 phospho-mutants (e.g., S1045A) in RIM1/2 double-knockout neurons quantifies glutamate release changes via FM dye assays .

Advanced Research Questions

Q. How do phosphorylation and SUMOylation dynamically regulate RIM1’s role in synaptic plasticity?

  • Methodological Answer :

  • Phosphorylation : SRPK2 phosphorylates RIM1 at S1045, promoting glutamate release by forming RIM1 nanoclusters. Other domains (e.g., S413) are implicated in presynaptic plasticity but show conflicting roles in knock-in mouse models .
  • SUMOylation : SUMO1 conjugation at RIM1α’s N-terminal acts as a molecular switch for Ca²⁺ channel clustering and vesicle exocytosis, validated via SUMOylation-deficient mutants and electrophysiology .
    • Contradictions : S413 phosphorylation was initially linked to LTP, but S413A knock-in mice retain normal plasticity, suggesting compensatory mechanisms .

Q. How do RIM1α and RIM1β isoforms differentially regulate synaptic function?

  • Methodological Answer : RIM1β lacks the N-terminal Rab3-binding domain present in RIM1α. Deletion of both isoforms (vs. RIM1α alone) exacerbates synaptic strength deficits and short-term plasticity, as shown in hippocampal slice electrophysiology. However, long-term plasticity (e.g., mossy fiber LTP) remains intact in single RIM1α knockouts .

Q. What explains contradictory findings on RIM1’s postsynaptic localization across studies?

  • Methodological Answer : Discrepancies arise from brain region specificity (e.g., hippocampus vs. retinal ribbon synapses) and technical sensitivity. Proteomic analyses of rat postsynaptic densities (PSDs) and high-resolution EM in cortical neurons confirm postsynaptic RIM1, which was previously overlooked due to its smaller pool size .

Q. How does RIM1 contribute to neurological disorders, and what models are used to study this?

  • Methodological Answer :

  • Schizophrenia : RIM1α-deficient mice exhibit prepulse inhibition deficits and social interaction abnormalities, assessed via behavioral assays .
  • Autism/Intellectual Disability : A RIM1 mutation in fruit flies enhances synaptic transmission, studied via electrophysiology and humanized fly models .
  • Neuropathic Pain : Postsynaptic RIM1 knockdown in mice reduces NMDAR recycling, linking it to chronic pain pathways .

Q. How do conflicting data on RIM1’s role in presynaptic plasticity inform future research directions?

  • Methodological Answer : The S413 phosphorylation paradox highlights the need for phosphoproteomic screens to identify alternative regulatory sites. Conditional knock-in models and optogenetic manipulation of RIM1 nanoclusters (via SRPK2 overexpression) can resolve temporal dynamics .

Methodological Best Practices

  • Knockout Models : Use RIM1α/β double-knockout mice to avoid compensatory effects observed in single knockouts .
  • Activity-Dependent Trafficking : Combine glutamate uncaging with live-cell imaging to track NMDAR-RIM1 vesicle dynamics in dendrites .
  • Phospho-Specific Antibodies : Validate phosphorylation states (e.g., S1045) in homeostatic plasticity paradigms using Western blotting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.